2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl It is a derivative of propanoic acid, featuring an amino group and a thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction, followed by recrystallization using a mixture of ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolan ring or the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and thiolan ring allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can affect biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid;hydrochloride
- 2-Amino-3-(tetrahydrothiophen-3-yl)propanoic acid;hydrochloride
Uniqueness
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is unique due to its specific structural features, such as the thiolan ring and the amino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJTGJFXWAMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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